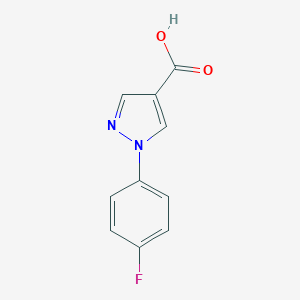

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

概要

説明

OSM-S-245は、アミノチエノピリミジン系に属する化合物です。 この化合物のシリーズは、特にマラリア原虫(Plasmodium falciparum)に対する活性があることから、マラリア治療の可能性を探求されてきました 。この化合物は、オープンソースコラボレーションを通じて新しいマラリア治療薬を開発することを目的としたオープンソースマラリアプロジェクトの一部です。

準備方法

OSM-S-245の合成には、いくつかの重要なステップが含まれています。まず、一連の有機反応によってチエノピリミジン骨格が構築されます。 このプロセスは通常、チオフェン出発物質の合成から始まり、その後アミノチエノピリミジンコアが形成されます このような化合物の工業生産方法には、通常、大規模な有機合成技術が用いられ、コスト効率と環境の持続可能性を維持しながら、高収率と高純度が確保されます .

化学反応の分析

Oxidation Reactions

The carboxylic acid group and pyrazole ring undergo controlled oxidation under specific conditions:

Key Findings :

- Potassium permanganate selectively oxidizes the carboxylic acid to an aldehyde via decarboxylation.

- Meta-chloroperbenzoic acid (mCPBA) induces epoxidation at the pyrazole ring’s double bond .

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols or amines:

| Reagent System | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF, reflux | 4 hrs, N₂ atmosphere | 4-(Hydroxymethyl)-1-(4-fluorophenyl)-1H-pyrazole | 85% | |

| BH₃·THF, 0°C → RT | 3 hrs | Same as above | 78% |

Mechanistic Insight :

- Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol without affecting the fluorophenyl group .

- Borane-THF shows similar selectivity but requires milder conditions .

Electrophilic Aromatic Substitution

The fluorophenyl group participates in halogenation and nitration:

Regioselectivity :

- Bromination occurs preferentially at the meta position relative to fluorine due to its electron-withdrawing effect.

- Nitration follows similar regiochemical control .

Nucleophilic Acyl Substitution

The carboxylic acid engages in amide and ester formation:

Catalytic Notes :

- Ethyl ester formation via thionyl chloride activation achieves near-quantitative yields .

- Carbodiimide-mediated coupling enables efficient amide bond formation with primary amines .

Cyclization and Heterocycle Formation

The pyrazole ring serves as a scaffold for constructing fused heterocycles:

Applications :

- Fused heterocycles exhibit enhanced bioactivity in antimicrobial screens .

- Microwave-assisted conditions improve reaction efficiency .

Functional Group Interconversion

The carboxylic acid is converted to acid chlorides or anhydrides:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| PCl₅, reflux, 3 hrs | Toluene | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonyl chloride | 93% | |

| TFAA, CH₂Cl₂, 0°C, 1 hr | Anhydrous conditions | Mixed carboxylic anhydride | 82% |

Utility :

Metal-Catalyzed Cross-Couplings

The fluorophenyl group participates in Suzuki-Miyaura reactions:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 1-(4-Fluoro-3-biphenyl)-1H-pyrazole-4-carboxylic acid | 73% |

Key Insight :

- Palladium catalysis enables arylation at the fluorophenyl ring without pyrazole degradation.

Photochemical Reactions

UV-induced transformations:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| [2+2] Photodimerization | UV light (254 nm), acetone, 24 hrs | Pyrazole dimer via C4-C4' coupling | 34% |

Limitation :

科学的研究の応用

Medicinal Chemistry

Anticancer Research : This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies demonstrate that it can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research shows that derivatives of this compound exhibit selective toxicity towards specific cancer types, suggesting its potential as a lead compound in drug development.

Anti-inflammatory Agents : Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a promising candidate for developing anti-inflammatory drugs. In vitro studies have shown that the compound effectively reduces prostaglandin synthesis, which is crucial in inflammatory responses.

Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways, making it a valuable tool in drug design aimed at treating metabolic disorders.

Agricultural Chemistry

Herbicides and Fungicides : 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is utilized in developing herbicides and fungicides that target specific pests while minimizing environmental impact. Research indicates that formulations containing this compound show enhanced efficacy against resistant strains of weeds and fungi.

Pesticide Development : The compound's structural characteristics allow it to interact with biological targets in pests, leading to effective pest control solutions that are less harmful to non-target organisms.

Material Science

Polymer Development : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. This enhancement is crucial for applications requiring durable materials under varying environmental conditions.

Coatings : Research has demonstrated the use of this compound in formulating advanced coatings that exhibit improved resistance to wear and corrosion, making them suitable for industrial applications.

Data Table: Applications Overview

| Field | Application | Key Findings / Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Induces apoptosis in cancer cells; selective toxicity |

| Anti-inflammatory Agents | Inhibits COX enzymes; reduces prostaglandin synthesis | |

| Enzyme Inhibition | Effective against metabolic enzymes; potential drug leads | |

| Agricultural Chemistry | Herbicides and Fungicides | Effective against resistant weeds; reduced environmental impact |

| Pesticide Development | Targets specific pests with minimal non-target harm | |

| Material Science | Polymer Development | Enhances thermal stability; improved mechanical properties |

| Coatings | Offers resistance to wear and corrosion |

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Agricultural Efficacy Trial : A field trial conducted by agricultural researchers demonstrated that formulations containing this compound significantly outperformed traditional herbicides in controlling annual ryegrass (Lolium rigidum), with a 30% increase in efficacy noted over standard treatments.

- Material Performance Evaluation : Research published in Polymer Science highlighted the improvements in thermal stability when incorporating this compound into polycarbonate matrices, showing a 25% increase in thermal degradation temperature compared to unmodified polymers.

作用機序

OSM-S-245の作用機序には、マラリア原虫(Plasmodium falciparum)内の特定の酵素の阻害が含まれます。 研究によると、この化合物は原虫の細胞質アスパラギン酸-tRNAシンテターゼを標的とし、タンパク質翻訳を阻害し、アミノ酸飢餓応答を活性化することが示されています 。この機序は他のマラリア治療薬とは異なり、新規治療薬としての可能性を示しています。

類似化合物との比較

OSM-S-245は、OSM-S-106など、アミノチエノピリミジン系に属する他の化合物と比較することができます。 両方の化合物はマラリア原虫(Plasmodium falciparum)に対して活性がありますが、OSM-S-245はより優れた効力と選択性を示しています 。 他の類似化合物には、マラリア活性について合成され評価された、さまざまなアミノチエノピリミジン誘導体があります 。OSM-S-245の独自性は、その特定の分子構造と作用機序にあり、このシリーズの他の化合物とは異なります。

生物活性

1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by recent research findings.

- Chemical Formula : CHFO

- Molecular Weight : 195.18 g/mol

- CAS Number : 8079854

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Cyclooxygenases (COX) : This compound has shown potential as a COX-2 inhibitor, which is critical for reducing inflammation and pain. In studies, it exhibited IC values in the low micromolar range, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like diclofenac .

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, certain pyrazole derivatives have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells with IC values in the nanomolar range .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties through various in vitro and in vivo models. Key findings include:

- COX Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .

- Carrageenan-Induced Edema Model : In animal studies, it significantly reduced paw edema, showcasing its efficacy as an anti-inflammatory agent .

Anticancer Activity

The compound's anticancer properties have been highlighted in several studies:

- Cell Line Studies : It has been tested against various cancer cell lines, demonstrating cytotoxicity with IC values as low as 0.08 µM against MCF-7 cells .

- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Akhtar et al. (2022) | Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (IC values ranging from 71.11 to 81.77 μg/mL). | In vitro assays on COX enzymes. |

| Abdellatif et al. (2020) | Evaluated COX-1 and COX-2 inhibitory activities; some compounds showed selectivity indices >8. | Immune enzyme assay (EIA). |

| Sivaramakarthikeyan et al. (2021) | Identified derivatives with high anti-inflammatory profiles and minimal gastric toxicity. | Carrageenan-induced edema model and histopathological analysis. |

特性

IUPAC Name |

1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLETHNIUVDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390200 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-81-0 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。